molecular formula C8H6BrNO2 B6271068 1-bromo-3-isocyanato-5-methoxybenzene CAS No. 1261617-17-7

1-bromo-3-isocyanato-5-methoxybenzene

Cat. No. B6271068
CAS RN: 1261617-17-7
M. Wt: 228
InChI Key:
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Description

1-Bromo-3-isocyanato-5-methoxybenzene (abbreviated as 1-Br-3-NCO-5-OMe-Ph) is a chemical compound that has been studied extensively in recent years. It is a brominated aromatic compound with a benzene ring and a methoxy group attached to the ring, as well as an isocyanate group. This compound is of interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1-Br-3-NCO-5-OMe-Ph has a variety of scientific research applications. It has been studied as a potential reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the synthesis of polymers and other materials. In addition, it has been studied as a potential ligand for the coordination of metal complexes, and as a potential inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 1-Br-3-NCO-5-OMe-Ph is not fully understood. However, it is believed to involve the formation of a covalent bond between the isocyanate group and the substrate molecule, resulting in the formation of an intermediate. The intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
1-Br-3-NCO-5-OMe-Ph has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to inhibit the activity of enzymes, and may also be involved in the regulation of gene expression. In addition, it has been shown to have antioxidant properties, and may be involved in the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

1-Br-3-NCO-5-OMe-Ph has several advantages and limitations for use in laboratory experiments. One of its main advantages is its low cost and easy availability. It is also relatively easy to synthesize, making it suitable for use in a variety of laboratory experiments. However, it is also highly toxic and can cause skin irritation if handled improperly.

Future Directions

There are a number of potential future directions for research on 1-Br-3-NCO-5-OMe-Ph. These include further investigation into its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. In addition, further research is needed to understand its mechanism of action, and the biochemical and physiological effects it may have. Finally, studies should be conducted to determine the optimal conditions for its use in laboratory experiments, as well as to identify potential safety and toxicity issues.

Synthesis Methods

1-Br-3-NCO-5-OMe-Ph is synthesized using a variety of different methods. The most common method involves the reaction of bromobenzene with isocyanic acid in the presence of a base such as sodium hydroxide. The reaction produces 1-Br-3-NCO-5-OMe-Ph and sodium bromide as a by-product. Other methods involve the reaction of bromobenzene with a nitrile or isonitrile, or the reaction of bromobenzene with an alkyl isocyanate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-isocyanato-5-methoxybenzene involves the conversion of a starting material to an intermediate, which is then reacted with another reagent to form the final product.", "Starting Materials": [ "3-methoxyaniline", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "sodium cyanate", "sodium hydroxide", "acetic acid", "sodium acetate", "bromine" ], "Reaction": [ "Diazotization: 3-methoxyaniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.", "Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide to form the corresponding aryl bromide.", "Isocyanate Formation: Sodium cyanate is reacted with the aryl bromide in the presence of sodium hydroxide to form the corresponding isocyanate.", "Methoxylation: The isocyanate is then reacted with methanol in the presence of acetic acid and sodium acetate to form 1-bromo-3-isocyanato-5-methoxybenzene." ] }

CAS RN

1261617-17-7

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

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